An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The target compound, 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, is a novel or not widely reported substance. As such, the information presented herein is a combination of experimental data for the key starting material, 1-acetylpiperazine, and a proposed synthetic route with predicted properties for the target compound based on established chemical principles and data from analogous structures.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2][3][4][5][6] The N-acetylpiperazine moiety, in particular, is a common building block in the synthesis of pharmacologically active compounds.[7] This technical guide provides a comprehensive overview of the known chemical properties of the key precursor, 1-acetylpiperazine, and a detailed, proposed synthetic protocol for the preparation of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. This document is intended to serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of this class of compounds.
Physicochemical Properties
1-Acetylpiperazine (Starting Material)
1-Acetylpiperazine is a commercially available solid that serves as the primary starting material for the proposed synthesis. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(piperazin-1-yl)ethanone | [8] |
| CAS Number | 13889-98-0 | [7][8][9][10] |
| Molecular Formula | C₆H₁₂N₂O | [8][9][10] |
| Molecular Weight | 128.17 g/mol | [8][9][10] |
| Appearance | Clear light yellow liquid after melting / White to off-white solid | [7][11] |
| Melting Point | 31-34 °C | [7][9][10] |
| Boiling Point | 257.9 °C at 760 mmHg | [10] |
| Solubility | Soluble in water (210 g/L at 20°C) and methanol. | [7][9][11] |
| pKa (basic) | 7.9 | [8] |
| Flash Point | 113 °C (closed cup) | [9] |
| Density | 1.027 g/cm³ | [10] |
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Target Compound - Predicted)
The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and should be confirmed by experimental data.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅N₃O₂ |
| Molecular Weight | 185.22 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| LogP | -1.2 to -0.8 |
| Topological Polar Surface Area | 61.8 Ų |
Proposed Synthesis and Experimental Protocols
As there is no established protocol for the synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone in the reviewed literature, a plausible and robust two-step synthetic route is proposed. This route begins with the readily available 1-acetylpiperazine and employs a phthalimide-protected 2-bromoethylamine, followed by deprotection to yield the final product.
Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone (Intermediate)
This step involves the N-alkylation of 1-acetylpiperazine with N-(2-bromoethyl)phthalimide. The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol:
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To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add 1-acetylpiperazine (1.0 equivalent).
-
Add N-(2-bromoethyl)phthalimide (1.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure intermediate product.
Step 2: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Target Compound)
The final step is the deprotection of the phthalimide group using hydrazine, a standard method for this transformation.
Experimental Protocol:
-
Dissolve the intermediate, 1-(4-Acetylpiperazin-1-yl)-2-(phthalimido)ethanone (1.0 equivalent), in ethanol.
-
Add hydrazine monohydrate (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by recrystallization or column chromatography to yield the final product, 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone.
Analytical Characterization (Predicted)
The successful synthesis of the target compound would be confirmed by standard analytical techniques. The expected spectral data are as follows:
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¹H NMR: The spectrum is expected to show characteristic signals for the acetyl group protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the 2.4-3.6 ppm range), and the methylene protons of the aminoethanone moiety.
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the acetyl and ethanone groups, as well as for the carbons of the piperazine ring and the methylene groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (185.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide and ketone, and C-N stretching.
Biological Context and Potential Applications
Piperazine derivatives are known to possess a wide array of biological activities. Many compounds containing the N-arylpiperazine moiety exhibit significant effects on the central nervous system, particularly modulating serotonergic and dopaminergic receptors.[1] Furthermore, various piperazine derivatives have been investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][6] The introduction of an aminoethanone side chain to the N-acetylpiperazine core in the target compound may confer novel pharmacological properties, making it a person of interest for screening in various biological assays.
Safety and Handling
Detailed toxicological data for 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is not available. However, based on the starting material, 1-acetylpiperazine, and general laboratory safety practices, the following precautions should be taken:
-
1-Acetylpiperazine: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[8]
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive summary of the available information on 1-acetylpiperazine and a detailed, scientifically-grounded proposal for the synthesis and characterization of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for the preparation of this novel compound. The information presented herein should serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related N-substituted piperazine derivatives. Further experimental work is required to confirm the predicted properties and to fully elucidate the pharmacological potential of this compound.
References
- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 8. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Acetylpiperazine 99% | 13889-98-0 [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. wap.guidechem.com [wap.guidechem.com]
